molecular formula C15H14N6O3 B12634033 2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

Cat. No.: B12634033
M. Wt: 326.31 g/mol
InChI Key: YFOWPXVATKYWSO-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex heterocyclic compound that features an imidazole ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.

    Attachment of the Morpholine Ring: The morpholine ring is typically introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morphine and thiomorpholine.

    Pyrido[3,2-d]pyrimidine Derivatives: Compounds containing the pyrido[3,2-d]pyrimidine core, such as certain kinase inhibitors.

Uniqueness

2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H14N6O3/c22-14(23)11-2-1-10-12(17-11)13(20-5-7-24-8-6-20)19-15(18-10)21-4-3-16-9-21/h1-4,9H,5-8H2,(H,22,23)

InChI Key

YFOWPXVATKYWSO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C(=O)O)N4C=CN=C4

Origin of Product

United States

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